molecular formula C14H15Cl2N3O B15324929 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B15324929
M. Wt: 312.2 g/mol
InChI Key: IWINYBIZWUPNJW-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide (CAS: 2731008-68-5; molecular formula: C₁₄H₁₅Cl₂N₃O; molecular weight: 312.19 g/mol) is a chloroacetamide derivative featuring dual N-substituents: a 4-chlorobenzyl group and a 1-methyl-1H-pyrazol-4-ylmethyl group. The compound is cataloged as a specialty chemical, with its molecular structure confirmed via spectroscopic and crystallographic methods .

Properties

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H15Cl2N3O/c1-18-8-12(7-17-18)10-19(14(20)6-15)9-11-2-4-13(16)5-3-11/h2-5,7-8H,6,9-10H2,1H3

InChI Key

IWINYBIZWUPNJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(CC2=CC=C(C=C2)Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-chlorobenzyl chloride and 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines and alcohols.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, in antileishmanial activity, it may inhibit key enzymes involved in the parasite’s metabolic pathways . The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Features a single N-substituent (1-(4-chlorophenyl)-3-cyano-pyrazole) and a chloroacetamide backbone (C₁₂H₈Cl₂N₄O; molecular weight: 295.12 g/mol).
  • Synthesis: Prepared via reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, yielding a planar amide group with a dihedral angle of 30.7° between pyrazole and benzene rings .
  • Crystallography : Orthorhombic crystal system (space group Pna2₁) with intermolecular N–H···O and C–H···N hydrogen bonds stabilizing the lattice .
  • Key Differences: Lacks the dual N-substituents present in the target compound.

2-Chloro-N-[3,5-Dimethyl-1-(4-Methylbenzyl)-1H-Pyrazol-4-yl]acetamide

  • Structure : Substituted with a 4-methylbenzyl group and methyl groups at pyrazole positions 3 and 5 (C₁₅H₁₉ClN₃O; molecular weight: 308.79 g/mol).
  • Key Features :
    • The methylbenzyl group introduces steric bulk compared to the 4-chlorobenzyl group in the target compound.
    • Methyl groups on the pyrazole may reduce metabolic degradation in biological systems .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide

  • Structure : Combines a dichlorophenyl group with a dihydro-pyrazol-4-yl acetamide moiety (C₁₉H₁₇Cl₂N₃O₂; molecular weight: 406.26 g/mol).
  • Crystallography : Three molecules in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°, highlighting conformational flexibility absent in the rigid target compound .
  • Hydrogen Bonding : Forms R₂²(10) dimer motifs via N–H···O interactions, contrasting with the one-dimensional chains observed in the target compound’s analogs .

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

  • Examples :
    • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Broad-spectrum herbicide with a methoxymethyl group instead of pyrazole .
    • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Contains a propoxyethyl substituent, enhancing soil mobility .
  • Key Differences :
    • Lack pyrazole moieties, relying on alkyl/aryl groups for herbicidal activity.
    • Substituents like methoxymethyl or propoxyethyl improve hydrophilicity, unlike the hydrophobic 4-chlorobenzyl group in the target compound .

Structural and Functional Analysis Table

Compound Molecular Formula Key Substituents Crystal System Dihedral Angles Applications
Target Compound C₁₄H₁₅Cl₂N₃O 4-Chlorobenzyl, 1-methylpyrazole Not reported Not reported Agrochemical/Pharma Intermediates
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-Chlorophenyl, cyano Orthorhombic (Pna2₁) 30.7° (pyrazole-benzene) Insecticide Intermediate
2-(3,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl, dihydro-pyrazole Monoclinic 54.8°–77.5° Ligand/Coordination Chemistry
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl Not reported Not reported Herbicide

Research Findings and Implications

  • Hydrogen Bonding : Pyrazole-containing analogs exhibit distinct hydrogen-bonding patterns (e.g., infinite chains vs. dimers), which may correlate with stability in solid-state formulations .
  • Agrochemical Relevance: The presence of chlorinated aromatic rings aligns with trends in pesticide design, though pyrazole derivatives may offer novel modes of action compared to traditional herbicides like alachlor .

Q & A

Q. Basic Characterization Workflow

  • 1H NMR : Confirm the presence of:
    • Two distinct N–CH2– peaks (δ 4.2–4.5 ppm, integrating to 4H).
    • Aromatic protons from the 4-chlorophenyl group (δ 7.3–7.6 ppm) and pyrazole (δ 7.8–8.1 ppm) .
    • Absence of NH signals (δ 10–12 ppm) indicates complete alkylation .
  • 13C NMR : Identify the carbonyl carbon (δ 165–170 ppm) and quaternary carbons adjacent to chlorine (δ 125–135 ppm) .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
    Advanced Validation :
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (calculated for C₁₇H₁₆Cl₂N₃O: 364.06 g/mol) confirms molecular formula .

How does the presence of tautomeric forms (amine/imine) influence the compound’s reactivity and analytical data interpretation?

Advanced Structural Dynamics
The compound may exhibit tautomerism between amine and imine forms due to the pyrazole ring’s electron-withdrawing effects. Evidence from analogous acetamide derivatives shows a 50:50 amine/imine ratio in solution, detectable via:

  • Variable Temperature (VT) NMR : Splitting of N–CH2 signals at low temperatures (<0°C) .
  • X-ray Crystallography : Asymmetric unit analysis reveals conformational differences (e.g., dihedral angles of 54.8° vs. 77.5° between aromatic rings), impacting hydrogen bonding and crystal packing .
    Reactivity Implications :
  • Imine dominance increases electrophilicity at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .

What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs in pesticide or pharmacological studies?

Advanced Data Contradiction Analysis
Conflicting bioactivity results (e.g., herbicidal vs. antimalarial activity) often arise from:

Substituent Effects :

  • Chlorine at the 4-position on the phenyl ring enhances herbicidal activity (as seen in metazachlor analogs) .
  • Pyrazole methylation reduces metabolic degradation, increasing bioavailability in antimalarial assays .

Assay-Specific Variables :

  • Enzyme Inhibition : Use isothermal titration calorimetry (ITC) to compare binding affinities (ΔG) with targets like acetylcholinesterase or cytochrome P450 .
  • Cell-Based Assays : Normalize results to cytotoxicity (via MTT assay) to distinguish true activity from nonspecific effects .
    Statistical Reconciliation :
  • Apply multivariate analysis (e.g., PCA) to isolate structural descriptors (Cl count, logP) driving activity differences .

How can researchers evaluate the compound’s potential as a herbicide compared to commercial analogs like metazachlor?

Advanced Comparative Analysis
Key Parameters :

  • Soil Mobility : Measure logD (octanol-water distribution coefficient) at pH 7.0; values >2.5 indicate poor mobility, reducing leaching risk .
  • Enzyme Inhibition : Compare IC₅₀ against acetolactate synthase (ALS), a target for metazachlor. Use recombinant ALS assays with NADPH cofactor monitoring .
    Field Trial Design :
  • Apply dose-response studies (0.1–10 mM) on model weeds (e.g., Arabidopsis), tracking germination inhibition and chlorophyll degradation .

What computational methods are suitable for predicting this compound’s binding modes with biological targets?

Q. Advanced Modeling Approaches

  • Molecular Docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., EGFR kinase or Leishmania trypanothione reductase) to simulate binding poses. Prioritize docking scores < -7.0 kcal/mol .
  • MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å) and hydrogen bond persistence (>50% simulation time) .
    Validation :
  • Overlay predicted poses with experimental SAR data for analogs (e.g., triazole-thio derivatives) .

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